molecular formula C15H15NO B8585973 7-Phenoxy-1,2,3,4-tetrahydroquinoline

7-Phenoxy-1,2,3,4-tetrahydroquinoline

Cat. No. B8585973
M. Wt: 225.28 g/mol
InChI Key: XFQCKQSLKALXCN-UHFFFAOYSA-N
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Patent
US06872827B2

Procedure details

A well-stirred solution of Compound 7, where R1 is phenyl, R2A is benzyl, R3 is 3-methyl-indole-1-carboxylic acid tert-butyl ester and R4 is methyl, (0.1 g, 0.189 mmol) and ammonium formate (0.06 g 0.945 mmol) in 3 ml of MeOH in a capped vial was treated with 0.05 g of solid 10% palladium on charcoal. The mixture was heated at 60° C. for 1 h with stirring, filtered through celite bed and washed with MeOH. The crude product was further purified by filtration through a silica plug, washing with CH2Cl2/MeOH (20/1) to afford the 7-phenoxy-3,4-dihydro-2H-quinoline-4-spiro-5′-3′-(1H-indol-2-ylmethyl-1-carboxylic acid tert-butyl ester)-1′-methyl-imidazolidine-21, 4′-dione as a colorless oil in quantitative yields. 1H NMR (CDCl3) δ 8.13-8.02 (m, 2H); 7.76-7.64 (m, 2H); 7.35-6.90 (m, 9H); 6.63-6.60 (m, 1H); 6.17-6.12 (m, 2H); 4.81 (s, 2H); 4.18-3.91 (m, 2H); 3.77 (bs, 1H); 3.33-3.27 (m, 1H); 2.70 (s, 3H); 2.29-1.90 (m, 22H); 1.64 (s, 9H).
[Compound]
Name
Compound 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.06 g
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
0.05 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([CH3:17])=[CH:9]1)=O)(C)(C)C.[CH:18]([O-:20])=O.[NH4+]>CO.[Pd]>[O:20]([C:14]1[CH:15]=[C:16]2[C:11]([CH2:10][CH2:17][CH2:9][NH:8]2)=[CH:12][CH:13]=1)[C:18]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Compound 7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C=C(C2=CC=CC=C12)C
Step Three
Name
Quantity
0.06 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Four
Name
solid
Quantity
0.05 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite bed
WASH
Type
WASH
Details
washed with MeOH
FILTRATION
Type
FILTRATION
Details
The crude product was further purified by filtration through a silica plug
WASH
Type
WASH
Details
washing with CH2Cl2/MeOH (20/1)

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C2CCCNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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